molecular formula C9H18O2 B13740265 1-tert-Butoxy-2-methyl-3-buten-2-ol CAS No. 3605-81-0

1-tert-Butoxy-2-methyl-3-buten-2-ol

Cat. No.: B13740265
CAS No.: 3605-81-0
M. Wt: 158.24 g/mol
InChI Key: WRAUWFNNRPSRJR-UHFFFAOYSA-N
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Description

1-tert-Butoxy-2-methyl-3-buten-2-ol is an organic compound with the molecular formula C9H18O2. It is a tertiary alcohol with a tert-butoxy group attached to a butenol structure. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

1-tert-Butoxy-2-methyl-3-buten-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of isobutylene with tert-butyl hydroperoxide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity . Industrial production methods often involve continuous flow processes to ensure efficient and scalable production .

Chemical Reactions Analysis

1-tert-Butoxy-2-methyl-3-buten-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-tert-Butoxy-2-methyl-3-buten-2-ol has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, polymers, and coatings

Mechanism of Action

The mechanism of action of 1-tert-Butoxy-2-methyl-3-buten-2-ol involves its interaction with specific molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The tert-butoxy group can influence the reactivity and selectivity of the compound in different chemical environments .

Properties

CAS No.

3605-81-0

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxy]but-3-en-2-ol

InChI

InChI=1S/C9H18O2/c1-6-9(5,10)7-11-8(2,3)4/h6,10H,1,7H2,2-5H3

InChI Key

WRAUWFNNRPSRJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(C)(C=C)O

Origin of Product

United States

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